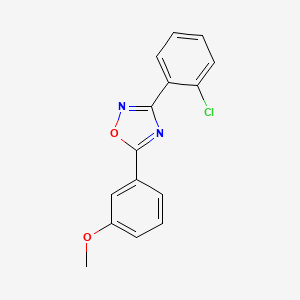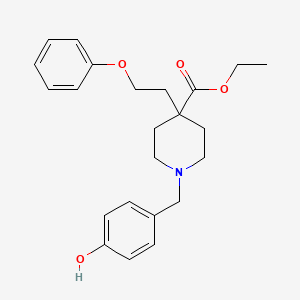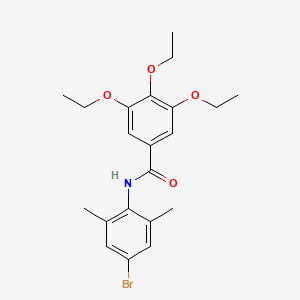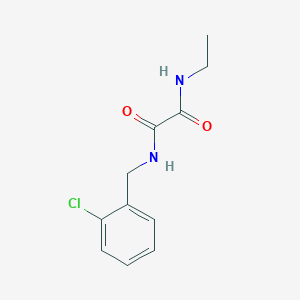
3-(2-chlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
1,2,4-Oxadiazoles, including the specific compound , are generally synthesized through cyclodehydration reactions of appropriate hydrazides and carboxylic acids or their derivatives. The synthesis involves the formation of an intermediate hydrazone, followed by cyclization and dehydration to form the 1,2,4-oxadiazole ring. This process can be facilitated by various dehydration agents and reaction conditions tailored to the specific substituents on the phenyl rings (Bouklah et al., 2006).
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles is characterized by the planar nature of the oxadiazole ring, which can influence the compound's electronic properties and interactions with other molecules. The substituents on the phenyl rings, such as the chloro and methoxy groups in this compound, can further affect its electronic distribution, molecular geometry, and potential for intermolecular interactions, such as hydrogen bonding and π-π stacking (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
1,2,4-Oxadiazoles can participate in various chemical reactions, largely dependent on the nature of their substituents. The presence of electron-donating or electron-withdrawing groups can significantly influence the compound's reactivity towards nucleophilic and electrophilic agents. For example, the methoxy group can increase electron density on the oxadiazole ring, potentially enhancing its reactivity in nucleophilic substitution reactions (Al-Hourani et al., 2015).
Physical Properties Analysis
The physical properties of 1,2,4-oxadiazoles, such as melting point, boiling point, and solubility, are influenced by their molecular structure and substituents. Compounds with more polar substituents, such as the methoxy group, might exhibit higher solubility in polar solvents, whereas the presence of halogens can affect the compound's volatility and thermal stability.
Chemical Properties Analysis
The chemical properties of 1,2,4-oxadiazoles include their acidity, basicity, and reactivity towards various chemical reagents. The oxadiazole ring's nitrogen atoms can act as hydrogen bond acceptors, influencing the compound's solubility and interaction with biological molecules. The electron-withdrawing effect of the chloro group and the electron-donating effect of the methoxy group can also affect the compound's overall electron distribution, influencing its reactivity and stability (Bouklah et al., 2006).
Safety and Hazards
properties
IUPAC Name |
3-(2-chlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-19-11-6-4-5-10(9-11)15-17-14(18-20-15)12-7-2-3-8-13(12)16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPAYQVJRCMSLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-dimethyl-2-{[2-(1-piperidinyl)ethyl]thio}pyrimidine succinate](/img/structure/B4972104.png)



![1-[3-(3,4-dimethoxyphenyl)propanoyl]-4-phenylpiperazine](/img/structure/B4972126.png)


![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B4972155.png)
![N-[3-(aminosulfonyl)-4-methylphenyl]-2-methylbenzamide](/img/structure/B4972170.png)

![N-[2-(cyclohexylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4972179.png)
![hexyl 4-({2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]vinyl}amino)benzoate](/img/structure/B4972188.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4972197.png)
![3-methyl-N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B4972210.png)